molecular formula C12H17N B180998 N-[(4-ethylphenyl)methyl]prop-2-en-1-amine CAS No. 893570-33-7

N-[(4-ethylphenyl)methyl]prop-2-en-1-amine

Cat. No. B180998
M. Wt: 175.27 g/mol
InChI Key: VOXQMDLWYRORLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-ethylphenyl)methyl]prop-2-en-1-amine, or EPMPA, is an organic compound with a unique chemical structure. It is a derivative of the amino acid propanoic acid, and has various uses in scientific research and laboratory experiments.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-[(4-ethylphenyl)methyl]prop-2-en-1-amine involves the alkylation of prop-2-en-1-amine with 4-ethylbenzyl chloride followed by reduction of the resulting imine.

Starting Materials
Prop-2-en-1-amine, 4-ethylbenzyl chloride, Sodium borohydride, Acetic acid, Ethanol

Reaction
1. Dissolve prop-2-en-1-amine in ethanol., 2. Add 4-ethylbenzyl chloride to the solution and stir at room temperature for 24 hours., 3. Filter the mixture to obtain the crude product., 4. Dissolve the crude product in acetic acid., 5. Add sodium borohydride to the solution and stir at room temperature for 4 hours., 6. Quench the reaction with water and extract the product with ethyl acetate., 7. Dry the organic layer with anhydrous sodium sulfate., 8. Concentrate the solution to obtain the final product, N-[(4-ethylphenyl)methyl]prop-2-en-1-amine.

Mechanism Of Action

EPMPA has several unique properties that make it useful in scientific research. It has been found to be a reversible inhibitor of several enzymes, including cytochrome P450 and UDP-glucuronosyltransferase. It has also been found to be an effective substrate for several enzymes, including acetylcholinesterase, choline acetyltransferase, and monoamine oxidase.

Biochemical And Physiological Effects

EPMPA has been found to have several biochemical and physiological effects. It has been found to act as an agonist of the 5-HT1A receptor, and to inhibit the release of norepinephrine and dopamine. It has also been found to act as an antagonist of the 5-HT2A receptor, and to inhibit the release of acetylcholine. In addition, it has been found to have anti-inflammatory and anti-oxidant effects, and to act as an inhibitor of the enzyme acetylcholinesterase.

Advantages And Limitations For Lab Experiments

EPMPA has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to synthesize. In addition, it has a wide range of applications in scientific research, and can be used in a variety of experiments. However, it is also relatively unstable and can degrade over time. In addition, it can be toxic in high concentrations, and can cause adverse effects in humans.

Future Directions

There are several potential future directions for research involving EPMPA. One potential direction is to further explore its potential as an inhibitor of enzymes involved in drug metabolism. Another potential direction is to explore its potential as an agonist of the 5-HT1A receptor, and to study its effects on the release of neurotransmitters. In addition, further research could be done to explore its potential as an anti-inflammatory and anti-oxidant agent, and to study its effects on the human body. Finally, further research could be done to explore its potential as an inhibitor of acetylcholinesterase, and to study its effects on cognitive function.

Scientific Research Applications

EPMPA has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of organic compounds, including other amino acids and peptides. It has also been used as a substrate in enzymatic studies, and as a ligand in protein-ligand binding assays. In addition, it has been studied as an inhibitor of enzymes involved in the metabolism of drugs in the human body.

properties

IUPAC Name

N-[(4-ethylphenyl)methyl]prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-3-9-13-10-12-7-5-11(4-2)6-8-12/h3,5-8,13H,1,4,9-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXQMDLWYRORLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406003
Record name N-[(4-ethylphenyl)methyl]prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-ethylphenyl)methyl]prop-2-en-1-amine

CAS RN

893570-33-7
Record name N-[(4-ethylphenyl)methyl]prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.